molecular formula C9H6BF3N2O3 B1441841 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid CAS No. 2096332-31-7

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid

Cat. No.: B1441841
CAS No.: 2096332-31-7
M. Wt: 257.96 g/mol
InChI Key: GLOQZOJQACKAIU-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a boronic acid derivative that features a trifluoromethyl group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.

    Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylboronic acid: Lacks the oxadiazole ring, resulting in different chemical properties and applications.

    5-(1,2,4-Oxadiazol-3-yl)phenylboronic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.

    4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid: A positional isomer with potentially different reactivity and biological activity.

Uniqueness

3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its utility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N2O3/c11-9(12,13)6-1-5(8-14-4-18-15-8)2-7(3-6)10(16)17/h1-4,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOQZOJQACKAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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